Annonacin A

Descripción general

Descripción

Annonacin A is a naturally occurring chemical compound found in certain fruits of the Annonaceae family, such as pawpaw, custard apples, and soursop.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Annonacin A involves several steps, starting from simpler organic molecules. The process typically includes the formation of the core lactone structure, followed by the addition of various hydroxy and alkyl groups. Key steps often involve aldol condensations, Michael additions, and selective reductions. Reaction conditions usually require controlled temperatures, specific catalysts, and protective group strategies to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. extraction from the fruits of Annona species is a more practical approach. This involves solvent extraction, followed by purification techniques such as column chromatography to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Annonacin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify its functional groups, potentially leading to less toxic or more potent analogs.

Substitution: Substitution reactions can introduce new functional groups, enhancing its solubility or bioavailability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various alkyl halides and nucleophiles can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.

Biology: Annonacin A is used to investigate cellular processes, particularly those involving mitochondrial function and apoptosis.

Medicine: Its neurotoxic properties are of interest in studying neurodegenerative diseases, while its anticancer activity is being explored for potential therapeutic applications.

Mecanismo De Acción

Annonacin A exerts its effects primarily through inhibition of mitochondrial complex I (NADH-dehydrogenase). This inhibition disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can induce cell death through apoptosis or necrosis. The compound also affects the distribution of the protein tau, which is associated with neurodegenerative diseases .

Comparación Con Compuestos Similares

Annonacin A is unique among acetogenins due to its specific structure and potent biological activities. Similar compounds include:

Bullatacin: Another acetogenin with strong anticancer properties.

Squamocin: Known for its insecticidal activity.

Asimicin: Exhibits both neurotoxic and anticancer effects.

Compared to these compounds, this compound is particularly noted for its neurotoxicity and its role in atypical Parkinsonism observed in populations consuming annonaceous fruits .

Actividad Biológica

Annonacin A, a prominent member of the acetogenin family derived from the Annonaceae family of plants, has garnered attention for its diverse biological activities, particularly its anticancer and neurotoxic properties. This article synthesizes findings from various studies to elucidate the mechanisms of action, therapeutic potential, and associated risks of this compound.

This compound exhibits its biological effects primarily through the inhibition of mitochondrial complex I, a crucial component of the electron transport chain. This inhibition leads to decreased ATP production and increased oxidative stress within cells.

- Mitochondrial Complex I Inhibition : this compound acts as a potent inhibitor of NADH-ubiquinone reductase (complex I), which disrupts mitochondrial function and induces cell death in various cancer cell lines. Studies have shown that annonacin can reduce ATP levels significantly in neuronal cultures, leading to cell death and tau protein redistribution, which is implicated in neurodegenerative diseases like atypical parkinsonism .

- Induction of Apoptosis : Research indicates that annonacin triggers apoptosis in cancer cells by promoting G2/M cell cycle arrest and activating caspase pathways. For instance, in endometrial cancer cell lines, treatment with annonacin resulted in a significant increase in apoptotic cells (up to 76% after 72 hours) and downregulation of survival signaling pathways .

Anticancer Properties

This compound has demonstrated promising anticancer effects across various studies:

- Antiproliferative Effects : An in vitro study reported that annonacin exhibited antiproliferative effects on endometrial cancer cells with EC50 values ranging from 4.62 to 4.92 μg/ml. The compound induced significant apoptosis and morphological changes indicative of cell death .

- Selective Cytotoxicity : Annonacin selectively targets cancer cells while sparing normal cells, as evidenced by its differential effects on various cell lines. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Neurotoxicity Concerns

Despite its therapeutic potential, this compound is also associated with neurotoxic effects:

- Neurodegenerative Implications : Chronic exposure to annonacin has been linked to neurodegenerative conditions, particularly in populations consuming high amounts of Annonaceae plants. Studies have shown that it can induce tau pathology and neuronal loss in animal models .

- Oxidative Stress : The compound promotes mitochondrial oxidative stress, which can lead to cellular dysfunction and death. Protective agents targeting oxidative stress pathways have been shown to mitigate some of these effects .

Research Findings Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Endometrial Cancer : In a controlled study involving endometrial cancer cell lines, treatment with 4 μg/ml of annonacin led to a marked increase in apoptotic markers and G2/M phase arrest, suggesting its potential as a therapeutic agent for this type of cancer .

- Neurodegeneration : Observations from chronic infusion studies in rats indicated that regular consumption of annonacin could lead to significant neurodegenerative changes, supporting the hypothesis that it may contribute to atypical parkinsonism seen in certain populations .

Propiedades

IUPAC Name |

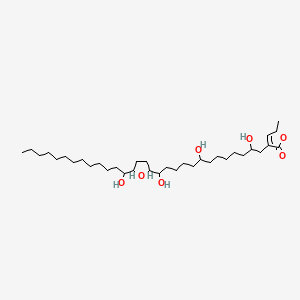

2-methyl-4-[2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODZYPOIPVPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926943 | |

| Record name | 5-Methyl-3-{2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asitrilobin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

130853-76-8 | |

| Record name | Annonacin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130853768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-{2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

65.3 - 68.4 °C | |

| Record name | Asitrilobin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.